Aripiprazole N,N-Dioxide

説明

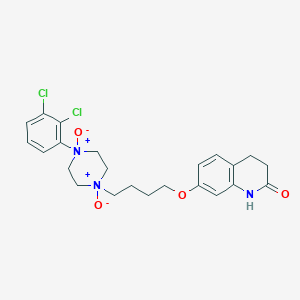

アリピプラゾール N,N-ジオキシドは、非定型抗精神病薬であるアリピプラゾールの代謝物です。そのユニークな薬理学的特性で知られており、主に科学研究で使用されています。この化合物の分子式はC23H27Cl2N3O4、分子量は480.38です .

準備方法

合成経路と反応条件: アリピプラゾール N,N-ジオキシドは、アリピプラゾールの酸化によって合成できます。このプロセスには、目的の生成物を得るために、制御された条件下で酸化剤を使用することが含まれます .

工業生産方法: アリピプラゾール N,N-ジオキシドの工業生産は、通常、大規模な酸化プロセスが含まれます。これらのプロセスは、高い収率と純度のために最適化されており、化合物が研究や製薬用途に必要な基準を満たしていることを保証します .

化学反応の分析

Spectroscopic Characterization

The structural identity of aripiprazole N,N-dioxide is confirmed through analytical techniques:

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

| Absorption (cm) | Assignment |

|---|---|

| 3428 | N-H stretch (quinolinone) |

| 1663 | C=O stretch (quinolinone) |

| 1171 | C-Cl stretch (aryl chloride) |

These data align with the expected functional groups in the molecule .

Stability and Reactivity

While stability studies under varied conditions (e.g., pH, temperature) are not explicitly documented, the compound’s metabolic pathway suggests:

-

In vivo stability : Formed via hepatic CYP3A4/2D6-mediated oxidation, but no further degradation pathways are reported .

-

In vitro stability : No decomposition noted during synthesis or characterization .

Comparative Analysis of N-Oxide Derivatives

Aripiprazole forms multiple oxidized metabolites, differing in pharmacological activity:

| Metabolite | Oxidation Site | Activity Relative to Parent |

|---|---|---|

| This compound | Piperazine (N1, N4) | Inactive |

| Dehydroaripiprazole | Quinolinone (C3-C4) | Active (30–40% potency) |

Unlike dehydroaripiprazole, the N,N-dioxide derivative lacks affinity for dopamine receptors, rendering it pharmacologically inert .

Analytical Detection Methods

HPLC protocols for detecting this compound in pharmaceutical formulations:

| Column | L1 (C18, 3 µm, 4.6 × 100 mm) |

|---|---|

| Mobile phase | Gradient (ACN/TFA vs. H2O/TFA) |

| Detection | UV at 254 nm |

| Retention time | ~12.0 min (aripiprazole) |

Separation from related impurities (e.g., mono-N-oxides) requires resolution >2.8 .

Industrial and Research Relevance

科学的研究の応用

Introduction to Aripiprazole N,N-Dioxide

This compound, a derivative of the atypical antipsychotic aripiprazole, has garnered attention for its potential therapeutic applications and unique pharmacological properties. This compound is notable for its ability to modulate neurotransmission in the central nervous system, primarily through interactions with dopamine and serotonin receptors. This article provides a comprehensive overview of the applications of this compound, including its clinical uses, pharmacological mechanisms, and insights from recent research.

Treatment of Schizophrenia and Bipolar Disorder

Aripiprazole is primarily indicated for the treatment of schizophrenia and bipolar disorder. Its N,N-Dioxide form may enhance these effects due to improved receptor binding profiles. Clinical studies indicate that aripiprazole effectively manages both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .

Adjunctive Therapy for Major Depressive Disorder

Aripiprazole has been utilized as an adjunctive treatment for major depressive disorder (MDD). The N,N-Dioxide form may provide additional benefits by enhancing mood stabilization without significantly increasing side effects, thus offering a more favorable therapeutic profile for patients resistant to standard antidepressants .

Management of Irritability Associated with Autism Spectrum Disorders

Research has shown that aripiprazole can reduce irritability in children with autism spectrum disorders (ASD). The N,N-Dioxide variant may exhibit enhanced efficacy in managing behavioral symptoms associated with ASD, potentially due to its mechanism of action on serotonin receptors .

Metabolism and Bioavailability

Aripiprazole undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including Aripiprazole N-oxide. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential side effects associated with high plasma concentrations .

Case Studies

Recent studies have documented various case reports highlighting the clinical efficacy and safety profile of this compound:

- A retrospective study involving patients treated with aripiprazole showed significant reductions in psychotic symptoms without the emergence of extrapyramidal symptoms, suggesting that the N,N-Dioxide form may enhance tolerability .

- Another case report detailed a patient with treatment-resistant bipolar disorder who responded favorably to this compound after failing multiple other therapies, indicating its potential as a valuable treatment option .

Pharmacokinetic Studies

Research into the solubility of Aripiprazole in supercritical carbon dioxide (SC-CO2) has provided insights into its formulation challenges. Studies indicate that enhancing solubility could improve bioavailability and therapeutic efficacy, particularly for patients requiring higher doses or those with absorption issues .

Data Tables

| Application | Clinical Evidence | Mechanism | Outcome |

|---|---|---|---|

| Schizophrenia | Effective management of symptoms | Partial agonism at D2 receptors | Reduced hospitalization rates |

| Bipolar Disorder | Adjunctive therapy shows promise | Stabilizes mood through serotonin modulation | Improved mood stabilization |

| Autism Spectrum Disorder | Reduces irritability | Modulates serotonin activity | Enhanced behavioral management |

作用機序

アリピプラゾール N,N-ジオキシドは、ドーパミン D2 受容体とセロトニン 5-HT1A 受容体の部分アゴニスト、およびセロトニン 5-HT2A 受容体のアンタゴニストとして効果を発揮します。このユニークな作用機序は、抗精神病薬としての効果に貢献しています。これらの分子標的と経路との化合物の相互作用は、研究の主要な分野であり、薬理学的特性に関する貴重な洞察を提供しています .

類似化合物との比較

類似化合物:

- ブレキピプラゾール

- カリプラジン

- リスぺリドン

独自性: アリピプラゾール N,N-ジオキシドは、その特定の作用機序とアリピプラゾールの代謝物としての役割により、ユニークです。他の類似化合物とは異なり、ドーパミン D2 受容体で部分アゴニストを示し、これは独特の薬理学的プロファイルに貢献しています。これは、研究と治療用途のための貴重な化合物となっています .

生物活性

Aripiprazole N,N-Dioxide is a metabolite of aripiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Aripiprazole

Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique pharmacological profile allows aripiprazole to modulate dopaminergic activity adaptively, depending on the endogenous levels of dopamine in the central nervous system (CNS) . The drug is metabolized into several active metabolites, including this compound, which may contribute to its therapeutic effects and side effect profile .

This compound exhibits a complex mechanism of action:

- Dopamine Receptor Modulation : It can act variably as an antagonist or partial agonist at D2 receptors, depending on the dopamine concentration in the synaptic cleft. This property allows it to stabilize dopaminergic signaling without producing significant extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics .

- Serotonin Receptor Interaction : The compound also influences serotonin receptors, which plays a crucial role in mood regulation and anxiety management .

- Impact on Gene Expression : Research indicates that aripiprazole affects multiple cellular pathways and gene expression, which could lead to unique therapeutic outcomes compared to other antipsychotics .

Biological Activity and Pharmacodynamics

The biological activity of this compound is characterized by its effects on neurotransmission and metabolic processes:

- Antioxidant Activity : Studies have shown that aripiprazole treatment enhances antioxidant enzyme activity, suggesting a protective role against oxidative stress . This effect may be beneficial in managing oxidative stress-related conditions often seen in psychiatric disorders.

- Metabolic Effects : this compound influences metabolic pathways in liver cells, leading to changes in ATP production and glucose metabolism. It has been observed that aripiprazole treatment can shift energy production from mitochondrial respiration to glycolysis .

Clinical Studies and Findings

Research has demonstrated the efficacy and safety profile of aripiprazole and its metabolites:

- Efficacy in Schizophrenia : Clinical trials indicate that aripiprazole effectively reduces both positive and negative symptoms of schizophrenia with a lower incidence of EPS compared to traditional antipsychotics .

- Side Effect Profile : The drug is generally well tolerated, with fewer metabolic side effects than many other antipsychotics. However, it can still cause adverse effects such as weight gain and sedation in some patients .

-

Case Studies :

- A study involving patients treated with aripiprazole showed significant improvements in psychotic symptoms without the development of EPS, reinforcing its favorable safety profile .

- Another case highlighted the potential for aripiprazole to induce metabolic changes that may require monitoring in long-term treatment scenarios .

Comparative Analysis

| Feature | Aripiprazole | This compound |

|---|---|---|

| Receptor Activity | Partial agonist at D2, antagonist at 5-HT2A | Similar but potentially enhanced due to metabolic changes |

| Efficacy in Schizophrenia | Effective | Potentially contributes to efficacy |

| Side Effects | Low EPS risk | Similar profile; requires monitoring for metabolic changes |

| Metabolism | CYP3A4 & CYP2D6 | Further metabolized from aripiprazole |

特性

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436809 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-13-1 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。